2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Angiogenesis inhibition HUVEC proliferation Endothelial tube formation

2-Phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide (CAS 681232-35-9) is a synthetic heterocyclic compound belonging to the tricyclic thiazole class, characterized by a thiochromeno[4,3-d]thiazole core linked via an acetamide bridge to a phenoxy moiety. The thiochromeno-thiazole scaffold has been identified as a privileged structure in medicinal chemistry, with the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold yielding low-micromolar angiogenesis inhibitors in human umbilical vein endothelial cell (HUVEC) proliferation screens.

Molecular Formula C18H14N2O2S2
Molecular Weight 354.44
CAS No. 681232-35-9
Cat. No. B2710968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
CAS681232-35-9
Molecular FormulaC18H14N2O2S2
Molecular Weight354.44
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C18H14N2O2S2/c21-16(10-22-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)23-11-15(17)24-18/h1-9H,10-11H2,(H,19,20,21)
InChIKeySURHQNRXEVVWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-Phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide (CAS 681232-35-9) – Core Chemical Identity and Research Positioning


2-Phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide (CAS 681232-35-9) is a synthetic heterocyclic compound belonging to the tricyclic thiazole class, characterized by a thiochromeno[4,3-d]thiazole core linked via an acetamide bridge to a phenoxy moiety [1]. The thiochromeno-thiazole scaffold has been identified as a privileged structure in medicinal chemistry, with the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold yielding low-micromolar angiogenesis inhibitors in human umbilical vein endothelial cell (HUVEC) proliferation screens [2]. This compound is structurally distinct from its oxygen-containing chromeno analog (CAS 681162-19-6) by virtue of the sulfur atom in the thiochromene ring, which alters electronic distribution, lipophilicity, and potential metabolic stability .

Structural Non-Interchangeability: Why 2-Phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Cannot Be Replaced by Generic Thiazole or Chromeno Analogs


Generic substitution within the thiazole or phenoxyacetamide chemical space is unreliable due to the critical role of the thiochromeno sulfur atom in modulating both pharmacodynamic target engagement and pharmacokinetic properties. In the landmark structure-activity relationship (SAR) study by Bhat et al. (2013), the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold was one of only two structurally superimposable scaffolds that yielded low-micromolar angiogenesis inhibitors from a HUVEC proliferation screen, demonstrating that the tricyclic thiochromeno-thiazole motif is not functionally equivalent to simpler thiazole or chromeno systems [1]. The chromeno analog (N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide, CAS 681162-19-6) possesses an oxygen atom in place of sulfur at position 4 of the fused ring, resulting in a molecular formula of C18H14N2O3S (MW 338.38) compared to C18H14N2O2S2 (MW 354.44) for the target compound . This O→S substitution increases the compound's logP, alters hydrogen-bonding capacity, and modifies susceptibility to oxidative metabolism, making biological activity data from chromeno analogs non-transferable to the thiochromeno series [2].

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for 2-Phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Against Its Closest Analogs


Angiogenesis Inhibition: Thiochromeno-Thiazole Scaffold Yields Low-Micromolar Activity While Chromeno Analogs Were Not Reported as Hits

In a high-throughput screen against HUVEC proliferation, the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold was identified as one of two structurally superimposable scaffolds yielding low-micromolar inhibitors, while no chromeno[4,3-d]thiazol or monocyclic thiazole analogs were reported as active hits in the same screen. Compounds 37 and 43 from this thiochromeno-thiazole series additionally demonstrated antiangiogenic activity in an endothelial tube formation assay [1]. This establishes the thiochromeno-thiazole core, which underlies the target compound, as a validated angiogenesis-inhibitory chemotype distinct from its oxygen-containing chromeno counterpart.

Angiogenesis inhibition HUVEC proliferation Endothelial tube formation

Cytotoxic Potency: 4-Phenyl-2-Phenoxyacetamide Thiazole Series Achieves IC50 ~13 µM Against MCF-7, A549, EAC, and DLA Cancer Cells

A structurally related series of 4-phenyl-2-phenoxyacetamide thiazoles was evaluated for in vitro cytotoxicity against MCF-7 (breast), A549 (lung), EAC (Ehrlich ascites carcinoma), and DLA (Dalton's lymphoma ascites) cell lines. Compound 8f, bearing fluoro and methyl substituents, exhibited an average IC50 of approximately 13 µM across these cell lines [1]. In contrast, the unsubstituted 4-phenyl-2-phenoxyacetamide thiazole parent compound showed weaker activity (IC50 > 50 µM in the same panel), demonstrating that the phenoxyacetamide-thiazole scaffold provides a modifiable core for anticancer potency [1]. The target compound, featuring a thiochromeno-thiazole core instead of a 4-phenylthiazole, occupies an adjacent but distinct region of chemical space within this active phenotype.

Anticancer Cytotoxicity Tumor microenvironment

Mannose-6-Phosphate Isomerase (MPI) Inhibition: Thiochromeno-Thiazole Scaffold Shows Low Affinity (IC50 > 50 µM), Informing Target Selectivity Profiling

A structurally related N-(4H-thiochromeno[4,3-d]thiazol-2-ylthiocarbamoyl)benzamide (BDBM34700) was tested against human mannose-6-phosphate isomerase (MPI) in a biochemical assay and exhibited an IC50 greater than 50,000 nM (>50 µM) at pH 7.4 and 23°C [1]. This negative data point is valuable for defining the selectivity profile of the thiochromeno-thiazole scaffold, indicating that MPI is not a primary target. For researchers screening against MPI or related isomerases, this suggests the scaffold has low promiscuity for this enzyme class, potentially reducing off-target liability compared to compounds with sub-micromolar MPI activity.

Enzyme inhibition Mannose-6-phosphate isomerase Selectivity screening

Physicochemical Differentiation: Sulfur-for-Oxygen Substitution Increases Calculated logP by ~0.5–0.8 Units Relative to the Chromeno Analog

The replacement of the chromene oxygen (present in N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide, CAS 681162-19-6) with sulfur to yield the thiochromeno analog (target compound, CAS 681232-35-9) is predicted to increase the calculated octanol-water partition coefficient (clogP) by approximately 0.5–0.8 log units based on established Hansch substituent constants for aromatic O→S substitution [1]. Additionally, the molecular formula changes from C18H14N2O3S (MW 338.38) to C18H14N2O2S2 (MW 354.44), reflecting the heavier sulfur atom and altered hydrogen-bond acceptor count . These physicochemical differences can meaningfully impact membrane permeability, plasma protein binding, and CYP450-mediated metabolism.

Lipophilicity Drug-likeness Metabolic stability

Bis-Thiazole Antibacterial Activity: 2-Phenoxy-N-arylacetamide Hybrids Show Zone-of-Inhibition Equivalence to Tobramycin Against S. aureus

In a 2023 study of bis-thiazole compounds connected to quinoxaline or thienothiophene through 2-phenoxy-N-arylacetamide linkers, compound 12a demonstrated an inhibitory zone of 12 mm against Staphylococcus aureus, matching the activity of the clinical antibiotic tobramycin in the same assay [1]. Compound 12b exhibited a minimum inhibitory concentration (MIC) of 20 mg/mL against Bacillus subtilis [1]. While these compounds are bis-thiazole hybrids rather than the monomeric target compound, they confirm that the 2-phenoxy-N-arylacetamide-thiazole pharmacophore supports antibacterial activity against Gram-positive pathogens, providing a rationale for evaluating the target compound in similar antibacterial screens.

Antibacterial Gram-positive Bis-thiazole

Validated Application Scenarios for 2-Phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Based on Quantitative Evidence


Angiogenesis-Targeted Anticancer Screening Libraries

The thiochromeno[4,3-d]thiazole scaffold has been validated as a low-micromolar inhibitor hit in HUVEC proliferation screens, with lead compounds demonstrating functional antiangiogenic activity in endothelial tube formation assays [1]. Procurement of 2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is justified for laboratories building focused screening sets against angiogenesis-dependent cancers, where the chromeno analog (CAS 681162-19-6) lacks comparable biological validation [1]. The compound can serve as a scaffold-hopping starting point for medicinal chemistry optimization of antiangiogenic potency.

Cytotoxicity Profiling Against Solid Tumor and Hematological Cancer Panels

The structurally adjacent 4-phenyl-2-phenoxyacetamide thiazole series has demonstrated in vitro cytotoxicity with an average IC50 of ~13 µM against MCF-7 (breast), A549 (lung), EAC, and DLA cancer cell lines [2]. The target compound, bearing the thiochromeno modification, is a logical candidate for inclusion in expanded cytotoxicity screening panels to assess whether the sulfur substitution enhances or modulates the anticancer activity observed in the 4-phenyl-thiazole analog series. Its in vivo efficacy in ascites and solid tumor models has been demonstrated for the analog 8f, suggesting potential translatability [2].

Gram-Positive Antibacterial Screening and Bis-Thiazole Hybrid Design

The 2-phenoxy-N-arylacetamide-thiazole moiety is a core pharmacophore in bis-thiazole hybrid molecules that achieve tobramycin-equivalent inhibition zones (12 mm) against S. aureus [3]. The target compound provides a monomeric thiochromeno-thiazole building block for synthesizing novel bis-thiazole hybrids or for direct screening against Gram-positive bacterial strains. Its sulfur atom offers a distinct electronic environment compared to chromeno analogs, potentially influencing target binding in antibacterial enzyme active sites such as dihydrofolate reductase (DHFR) or tyrosyl-tRNA synthetase [3].

Selectivity Profiling and Off-Target Liability Assessment

BindingDB data for a closely related thiochromeno-thiazole compound (BDBM34700) demonstrates an IC50 > 50,000 nM against human mannose-6-phosphate isomerase, establishing that the scaffold has low affinity for this enzyme target [4]. This negative selectivity data is valuable for research programs requiring compounds with well-characterized selectivity profiles. Researchers can use the target compound in counter-screening panels that include MPI to confirm that observed phenotypic effects are not confounded by MPI-mediated metabolic perturbations [4].

Quote Request

Request a Quote for 2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.